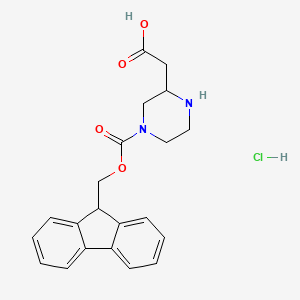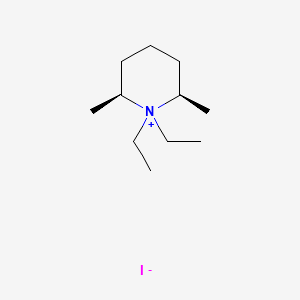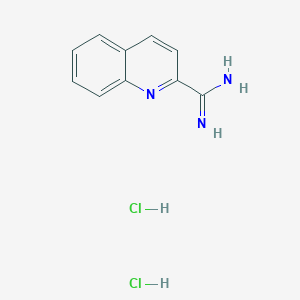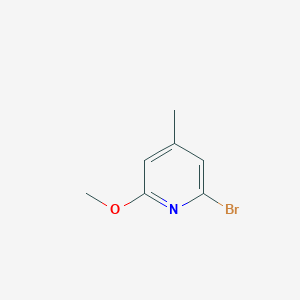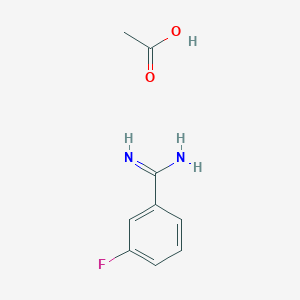
3-Fluoro-benzamidine HOAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-benzamidine HOAc is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom attached to the benzamidine moiety, which is further stabilized by acetic acid (HOAc). The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making this compound a compound of interest in medicinal chemistry and other scientific disciplines .
Méthodes De Préparation
The synthesis of 3-Fluoro-benzamidine HOAc can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with cyanamide in the presence of a suitable catalyst to form 3-fluoro-benzamidine. This intermediate is then treated with acetic acid to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile or methanol.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields . The use of heterogeneous catalysts, such as α-zirconium hydrogen phosphate, has also been explored to improve the efficiency and selectivity of the synthesis .
Analyse Des Réactions Chimiques
3-Fluoro-benzamidine HOAc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding fluoro-benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzamidine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole derivatives, while reduction results in amine derivatives .
Applications De Recherche Scientifique
3-Fluoro-benzamidine HOAc has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases such as trypsin.
Medicine: Due to its enhanced biological activity, this compound is being explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-benzamidine HOAc involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of trypsin by binding to the enzyme’s active site, thereby preventing substrate access and subsequent enzymatic activity . The presence of the fluorine atom enhances the binding affinity and specificity of the compound for its target, leading to more effective inhibition .
Comparaison Avec Des Composés Similaires
3-Fluoro-benzamidine HOAc can be compared with other similar compounds, such as:
3-Fluoro-benzamidine: Lacks the acetic acid component, which may affect its stability and reactivity.
Benzamidine: Does not contain the fluorine atom, resulting in lower biological activity and stability.
Fluoro-benzimidazoles: These compounds have a similar fluorine substitution but differ in their core structure, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of fluorine substitution and acetic acid stabilization, which enhances its overall properties and makes it a valuable compound in various research fields .
Propriétés
IUPAC Name |
acetic acid;3-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-2-5(4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNYZFKCNYOVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC(=C1)F)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
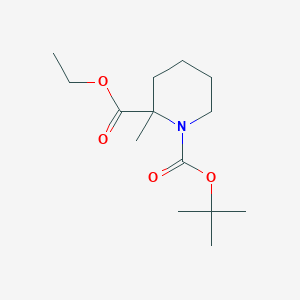
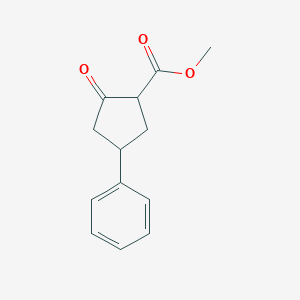

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)
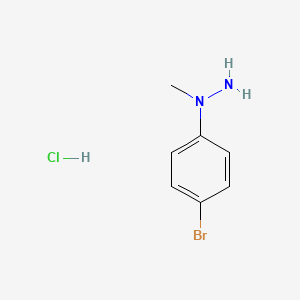
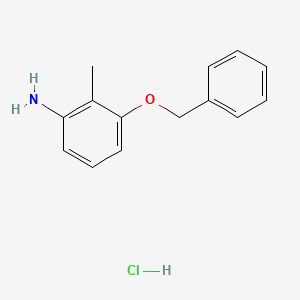
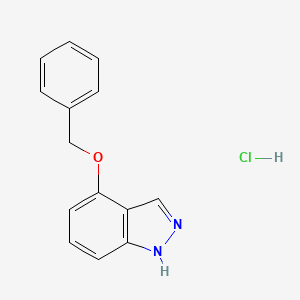
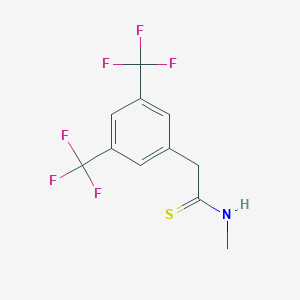
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B6354084.png)
